3-methyl-N-(4-pyridyl)indole
Description
Properties
CAS No. |
155346-20-6 |
|---|---|
Molecular Formula |
C14H12N2 |
Molecular Weight |
208 |
Synonyms |
3-methyl-N-(4-pyridyl)indole |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for 3 Methyl N 4 Pyridyl Indole
Direct Synthesis Approaches for 3-methyl-N-(4-pyridyl)indole
Direct approaches to the synthesis of this compound typically involve the formation of the C-N bond between the indole (B1671886) nitrogen of 3-methylindole (B30407) and the C4 position of a pyridine (B92270) ring. These methods are often favored for their convergency and efficiency.
Nucleophilic aromatic substitution (SNAr) is a plausible pathway for the synthesis of this compound. This reaction generally requires an activated pyridine ring, typically with a good leaving group at the 4-position and often facilitated by electron-withdrawing groups, though the pyridine nitrogen itself provides significant activation at the 2- and 4-positions. youtube.comstackexchange.com
The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile, in this case, the 3-methylindolide anion generated by a strong base, attacks the electron-deficient C4 position of the pyridine ring. This attack disrupts the aromaticity and forms a high-energy intermediate known as a Meisenheimer complex. nih.gov In the second step, the leaving group is expelled, and the aromaticity of the pyridine ring is restored, yielding the final N-arylated indole product. Due to the disruption of aromaticity, these reactions often require heating. youtube.com
A typical synthetic scheme would involve the deprotonation of 3-methylindole with a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), followed by the addition of a 4-halopyridine, for instance, 4-chloropyridine.
Interactive Data Table: Nucleophilic Aromatic Substitution Conditions
| Parameter | Description |
| Indole Substrate | 3-methylindole |
| Pyridine Substrate | 4-chloropyridine or 4-fluoropyridine |
| Base | Sodium hydride (NaH), Potassium tert-butoxide (KOtBu) |
| Solvent | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) |
| Temperature | Elevated temperatures, typically 80-150 °C |
| Key Intermediate | Meisenheimer complex |
The Buchwald-Hartwig amination has become one of the most powerful and versatile methods for the formation of C-N bonds, including the N-arylation of indoles. wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction offers a milder alternative to traditional methods and exhibits broad substrate scope and functional group tolerance. nih.gov
The catalytic cycle is understood to begin with the oxidative addition of the aryl halide (e.g., 4-bromopyridine) to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the deprotonated indole (indolide), which is generated in situ by a base. The final step is reductive elimination from the Pd(II) complex, which forms the desired C-N bond of the this compound product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. libretexts.org
The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand, which stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle. A variety of phosphine-based ligands, such as Xantphos and various biaryl phosphines (e.g., tBuXPhos), have been developed to effectively promote the coupling of heteroaromatic substrates.
Interactive Data Table: Buchwald-Hartwig Amination Conditions
| Parameter | Description |
| Indole Substrate | 3-methylindole |
| Pyridine Substrate | 4-bromopyridine, 4-chloropyridine |
| Catalyst Precursor | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | Xantphos, tBuXPhos, BINAP |
| Base | Cs₂CO₃, K₃PO₄, KOtBu |
| Solvent | Toluene, Dioxane |
| Temperature | 80-120 °C |
While less direct, it is conceivable to construct the this compound framework through a sequence of condensation and cyclization reactions. One such hypothetical approach could be a variation of the Bischler-Möhlau indole synthesis. This method involves the reaction of an α-halo-ketone with an arylamine.
In this context, 4-aminopyridine (B3432731) could be reacted with a suitable α-haloketone, such as 2-bromopropiophenone. The initial step would be the alkylation of the exocyclic amino group of 4-aminopyridine. The resulting intermediate would then undergo a strong acid or base-catalyzed cyclization, followed by aromatization to yield the indole ring. The methyl group would originate from the propiophenone (B1677668) backbone. This approach is less common for N-heteroaryl indoles and may present challenges regarding regioselectivity and the reactivity of the pyridyl amine.
Interactive Data Table: Hypothetical Condensation/Cyclization Conditions
| Parameter | Description |
| Amine Substrate | 4-aminopyridine |
| Ketone Substrate | 2-bromopropiophenone |
| Catalyst/Medium | Strong acid (e.g., H₂SO₄) or high temperature |
| Key Steps | N-alkylation followed by intramolecular cyclization |
| Potential Issues | Regioselectivity, reactivity of 4-aminopyridine |
Alternative Synthetic Pathways for Related N-(Pyridyl)indoles and 3-Methylindoles
These routes involve the formation of the indole ring as the key synthetic step, using precursors that already contain the N-(4-pyridyl) moiety.
The Fischer indole synthesis is a classic and robust method for preparing indoles, discovered by Emil Fischer in 1883. wikipedia.org It involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone. wikipedia.org To synthesize this compound, a plausible adaptation would utilize N-phenyl-N-(pyridin-4-yl)hydrazine and acetone (B3395972).
The mechanism commences with the condensation of the hydrazine (B178648) with acetone to form a hydrazone. Under acidic conditions, the hydrazone tautomerizes to an ene-hydrazine intermediate. This intermediate then undergoes the key step of the reaction: a researchgate.netresearchgate.net-sigmatropic rearrangement, which forms a new C-C bond and breaks the N-N bond. The resulting di-imino intermediate subsequently undergoes cyclization and elimination of ammonia (B1221849) upon rearomatization to furnish the final indole ring.
The required starting material, N-phenyl-N-(pyridin-4-yl)hydrazine, could be prepared beforehand via the reaction of phenylhydrazine (B124118) with an activated 4-halopyridine.
Interactive Data Table: Fischer Indole Synthesis Adaptation
| Parameter | Description |
| Hydrazine Substrate | N-phenyl-N-(pyridin-4-yl)hydrazine |
| Carbonyl Substrate | Acetone |
| Catalyst | Brønsted acids (H₂SO₄, PPA) or Lewis acids (ZnCl₂) |
| Key Intermediate | Hydrazone, Ene-hydrazine |
| Key Step | researchgate.netresearchgate.net-sigmatropic rearrangement |
| Byproduct | Ammonia |
The Leimgruber-Batcho indole synthesis is a highly efficient method for producing indoles from o-nitrotoluenes. researchgate.netwikipedia.orgclockss.org A modification of this synthesis could be envisioned for the preparation of N-(4-pyridyl)indoles. This strategy would likely proceed in two main stages: the synthesis of the N-(4-pyridyl)indole core, followed by methylation at the C3 position.
First, an appropriate N-substituted o-nitrotoluene, such as 1-methyl-2-nitro-3-(pyridin-4-ylamino)benzene, would be required. This precursor could theoretically be synthesized via nucleophilic aromatic substitution on a suitably substituted nitrotoluene. This starting material would then be condensed with a formamide (B127407) acetal (B89532), like N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form a β-amino-nitrostyrene intermediate. researchgate.net The subsequent step is a reductive cyclization of this intermediate, commonly achieved with reagents like Raney nickel and hydrazine or catalytic hydrogenation (e.g., Pd/C, H₂), to yield the N-(4-pyridyl)indole core. clockss.orgresearchgate.net
Following the successful formation of the N-(4-pyridyl)indole, the 3-methyl group would be introduced. The indole C3 position is highly nucleophilic and readily undergoes electrophilic substitution. Therefore, treatment of N-(4-pyridyl)indole with a methylating agent, such as methyl iodide, would furnish the final product, this compound.
Interactive Data Table: Leimgruber-Batcho Synthesis Modification
| Step | Parameter | Description |
| 1. Indole Formation | Starting Material | N-substituted o-nitrotoluene |
| Reagent | N,N-dimethylformamide dimethyl acetal (DMF-DMA) | |
| Reduction | Raney Nickel/Hydrazine or Pd/C, H₂ | |
| Product | N-(4-pyridyl)indole | |
| 2. Methylation | Substrate | N-(4-pyridyl)indole |
| Reagent | Methyl iodide (CH₃I) | |
| Mechanism | Electrophilic aromatic substitution | |
| Final Product | This compound |
Multicomponent Reaction Paradigms for Indole Derivatives
Multicomponent reactions (MCRs) have become a highly efficient and powerful tool in synthetic organic chemistry for the construction of complex molecular architectures from simple starting materials in a single step. nih.govdergipark.org.tr These reactions offer significant advantages, including operational simplicity, high atom economy, reduced waste generation, and the ability to rapidly generate libraries of structurally diverse compounds. arkat-usa.orgrsc.org The indole scaffold, a privileged structural motif in numerous natural products and pharmaceuticals, is a frequent target for MCR-based synthetic strategies. researchgate.net
Various MCRs have been developed that incorporate indole derivatives as key building blocks. For instance, the Ugi-azide multicomponent reaction has been employed using indole, isocyanides, aldehydes, and trimethylsilyl (B98337) azide (B81097) to produce complex indole-containing structures. nih.gov Another prominent example involves the one-pot reaction of 3-(cyanoacetyl)-indoles, aromatic aldehydes, and malononitrile, catalyzed by piperidine (B6355638) under ultrasonic irradiation, to yield indol-3-yl substituted pyran derivatives. nih.gov These paradigms highlight the versatility of the indole nucleus in MCRs, allowing for the construction of polycyclic and highly functionalized heterocyclic systems. researchgate.net
While a specific multicomponent reaction for the direct synthesis of this compound is not extensively detailed, the principles of MCRs can be conceptually applied. A hypothetical MCR could involve the reaction of a 4-aminopyridine derivative, a source for the 3-methylindole core (such as a substituted aniline (B41778) and a suitable three-carbon synthon), and potentially a fourth component under catalytic conditions to assemble the target molecule in a convergent manner. The development of such a process would be a significant advancement in the efficient synthesis of N-arylindole derivatives.
Table 1: Examples of Multicomponent Reactions for the Synthesis of Indole Derivatives
| MCR Type | Reactants | Catalyst | Product Type | Ref |
|---|---|---|---|---|
| Ugi-Azide | Indole, Isocyanides, Aldehydes, TMSN₃ | - | Tetrazole-containing Indoles | nih.gov |
| Povarov Reaction | Indole, Aniline, Ethyl Glyoxylate | Lewis Acid | Indole-substituted Tetrahydroquinolines | - |
| Four-Component | 3-(cyanoacetyl)-indoles, Aromatic Aldehydes, Ethyl Acetoacetate, Ammonium Acetate | InCl₃ (Microwave) | 3-(dihydropyridinyl)-indole derivatives | nih.gov |
| Three-Component | Indole, Aldehyde, Malononitrile | Piperidine (Ultrasonic) | Indol-3-yl substituted Pyran derivatives | nih.gov |
Regioselective Functionalization and Derivatization of the this compound Core
Following the synthesis of the core structure of this compound, its further derivatization is crucial for modulating its physicochemical and biological properties. Regioselective functionalization allows for the precise introduction of various substituents at specific positions on both the indole and pyridine moieties.
Modifications on the Indole Moiety
With the C3 position occupied by a methyl group, the other positions on the indole ring (C2, C4, C5, C6, and C7) become targets for functionalization. Modern synthetic methods, particularly transition-metal-catalyzed C-H activation, have enabled the direct and regioselective modification of the indole nucleus, often guided by a directing group on the indole nitrogen. nih.gov
For N-substituted indoles, the directing group can steer functionalization to specific sites. For example, the use of an N-pivaloyl directing group has been shown to facilitate rhodium-catalyzed C-H functionalization specifically at the C7 position, allowing for the introduction of alkenyl or alkyl groups. nih.gov Similarly, rhodium(III)-catalyzed reactions have been developed for the regioselective alkylation of indoles at the C4 position with nitroalkenes. nih.gov While the N-(4-pyridyl) group itself can have directing effects, tailored strategies may be required to achieve high regioselectivity. Other established methods for indole functionalization include electrophilic substitution reactions like nitration, halogenation, and Friedel-Crafts acylation. mdpi.com The electronic properties of the N-(4-pyridyl) group will influence the regiochemical outcome of these reactions, which typically favor the C5 position.
Table 2: Selected Methods for Regioselective Functionalization of the Indole Ring
| Position | Reaction Type | Reagents/Catalyst | Functional Group Introduced | Ref |
|---|---|---|---|---|
| C7 | C-H Alkenylation | Acrylates, [RhCp*Cl₂]₂ | Alkenyl | nih.gov |
| C4 | C-H Alkylation | Nitroalkenes, [Rh(III)] | 2-Nitroalkyl | nih.gov |
| C2 | C-H Arylation | Iodoarenes, Palladium Catalyst | Aryl | researchgate.net |
| C5 | Nitration | Acetyl nitrate | Nitro (-NO₂) | researchgate.net |
Modifications on the Pyridine Moiety
Another powerful strategy for modifying the pyridine moiety is through transition-metal-catalyzed cross-coupling reactions. If a halo-substituted 4-aminopyridine is used in the initial synthesis, the halogen atom can serve as a handle for introducing a wide array of substituents via reactions like the Suzuki, Buchwald-Hartwig, or Sonogashira couplings. For example, mono(indolyl)-4-trifluoromethylpyridines have been synthesized using Suzuki cross-coupling between a chloro-trifluoromethylpyridine and an indolylboronic acid. nih.gov This approach allows for the introduction of alkyl, aryl, cyano, and other functional groups onto the pyridine ring with high precision. researchgate.net
Table 3: Strategies for the Functionalization of the Pyridine Moiety
| Reaction Type | Reagents | Position of Modification | Resulting Structure | Ref |
|---|---|---|---|---|
| Oxidation | m-CPBA or H₂O₂ | Pyridine Nitrogen | Pyridine-N-oxide | nih.gov |
| Alkylation (of N-oxide) | Alkylating agents | C2-position | 2-Alkyl-pyridine | nih.gov |
| Suzuki Coupling | N-tosyl-3-indolylboronic acid, Pd catalyst | C2, C6-positions (from dichloropyridine) | Bis(indolyl)pyridine | nih.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3-(cyanoacetyl)-indole |
| 4-aminopyridine |
| Trimethylsilyl azide |
| Malononitrile |
| Piperidine |
| Indol-3-yl substituted pyran |
| N-pivaloylindole |
| Nitroalkenes |
| Acetyl nitrate |
| 2-chloro-4-trifluoromethylpyridine |
| N-tosyl-3-indolylboronic acid |
| Mono(indolyl)-4-trifluoromethylpyridine |
| Pyridine-N-oxide |
| Ethyl Acetoacetate |
| Ammonium Acetate |
| Indium(III) chloride |
| 3-(dihydropyridinyl)-indole |
| Ytterbium(III) triflate-silica |
| N-methylaniline |
| Benzaldehyde |
Structural Elucidation and Conformational Analysis of 3 Methyl N 4 Pyridyl Indole
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to the elucidation of the structure of 3-methyl-N-(4-pyridyl)indole, each providing unique and complementary information.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the precise atomic connectivity and chemical environment within a molecule. For this compound, both ¹H and ¹³C NMR spectra provide characteristic signals that confirm its structural integrity.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for the protons on the indole (B1671886) and pyridine (B92270) rings, as well as the methyl group. The chemical shifts and coupling patterns of the aromatic protons are indicative of their positions on the respective heterocyclic rings. For instance, the protons on the pyridine ring typically appear at lower field (higher ppm) compared to those on the indole ring due to the electron-withdrawing nature of the nitrogen atom in the pyridine ring. The methyl group at the 3-position of the indole ring would present as a characteristic singlet, typically in the upfield region of the aromatic signals.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum for this compound would display distinct resonances for each carbon of the indole and pyridine skeletons, as well as the methyl carbon. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the assignment of each carbon to its specific position in the structure. For example, carbons adjacent to the nitrogen atoms in both the indole and pyridine rings would exhibit characteristic chemical shifts.
2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing connectivity between protons and carbons. COSY spectra reveal proton-proton coupling networks, helping to assign adjacent protons on the aromatic rings. HSQC spectra correlate directly bonded proton and carbon atoms, providing unambiguous assignments for the carbon skeleton. HMBC (Heteronuclear Multiple Bond Correlation) experiments can further elucidate long-range proton-carbon connectivities, confirming the linkage between the indole and pyridine rings. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound This table presents predicted NMR data based on known spectral data for related structures like 3-methylindole (B30407) and N-arylindoles.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Indole H2 | 7.0 - 7.5 | - |
| Indole H4 | 7.5 - 8.0 | - |
| Indole H5 | 7.0 - 7.5 | - |
| Indole H6 | 7.0 - 7.5 | - |
| Indole H7 | 7.5 - 8.0 | - |
| Pyridyl H2'/H6' | 8.5 - 8.8 | - |
| Pyridyl H3'/H5' | 7.2 - 7.5 | - |
| Methyl (3-position) | 2.3 - 2.5 | - |
| Indole C2 | - | 120 - 125 |
| Indole C3 | - | 110 - 115 |
| Indole C3a | - | 128 - 132 |
| Indole C4 | - | 118 - 122 |
| Indole C5 | - | 120 - 124 |
| Indole C6 | - | 120 - 124 |
| Indole C7 | - | 110 - 115 |
| Indole C7a | - | 135 - 140 |
| Pyridyl C2'/C6' | - | 150 - 155 |
| Pyridyl C3'/C5' | - | 120 - 125 |
| Pyridyl C4' | - | 145 - 150 |
| Methyl (3-position) | - | 9 - 12 |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. Key expected absorptions include N-H stretching vibrations for the indole ring (if unsubstituted at the nitrogen), C-H stretching vibrations for the aromatic rings and the methyl group, C=C and C=N stretching vibrations within the aromatic systems, and various fingerprint region bands corresponding to C-H and N-H bending and ring deformation modes. For instance, a study on related N-(4-(pyridin-2-yloxy) benzyl) aniline (B41778) derivatives showed characteristic IR peaks for C-H stretching (3041 cm⁻¹), C=N stretching (1597 cm⁻¹), and C-O stretching (1274 cm⁻¹). nih.gov
Raman Spectroscopy: Raman spectroscopy provides information on the polarizability changes during molecular vibrations and is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would complement the IR data, with strong signals expected for the aromatic ring breathing modes and the C-C stretching vibrations of the indole and pyridine rings. Studies on related molecules like meso-tetra(4-pyridyl) porphyrin have utilized Raman spectroscopy to assign vibrational modes, aided by Density Functional Theory (DFT) calculations. mdpi.com The comparison of experimental and calculated spectra allows for a detailed assignment of the observed vibrational bands. nih.govbeilstein-journals.org
Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy
UV-Vis and fluorescence spectroscopy provide insights into the electronic transitions and photophysical properties of the molecule.
UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of this compound is expected to show characteristic absorption bands in the ultraviolet region, arising from π-π* and n-π* electronic transitions within the conjugated indole and pyridine ring systems. The position and intensity of these bands are sensitive to the molecular structure and solvent environment. For indole derivatives, the long-wavelength absorption bands are often attributed to transitions to the ¹La and ¹Lb excited states. core.ac.uk The substitution of the pyridyl group at the indole nitrogen can influence the energy of these transitions.
Fluorescence Spectroscopy: Many indole derivatives are known to be fluorescent. Upon excitation at an appropriate wavelength, this compound is expected to exhibit fluorescence emission. The fluorescence spectrum, including the emission maximum and quantum yield, provides information about the nature of the lowest excited singlet state and the efficiency of the radiative decay process. The fluorescence of indole derivatives can be sensitive to solvent polarity, with shifts in the emission maximum often observed. researchgate.netresearchgate.net For some pyridyl-indole derivatives, fluorescence quenching mechanisms involving the pyridine nitrogen have been proposed. nih.gov
High-Resolution Mass Spectrometry for Molecular Structure Confirmation
High-resolution mass spectrometry (HRMS) is a crucial technique for confirming the molecular formula of this compound. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the unambiguous determination of the elemental composition. Fragmentation patterns observed in the mass spectrum (MS/MS) can further corroborate the proposed structure by showing the loss of specific neutral fragments, such as the methyl group or cleavage of the bond between the indole and pyridine rings. This technique has been used to confirm the structures of related functionalized 3-(4-pyridinyl)-1H-indole derivatives. researchgate.net Studies on similar compounds have utilized techniques like electrospray ionization (ESI) to generate the molecular ions for analysis. nih.govacs.org
X-ray Crystallography and Solid-State Structural Investigations (for related compounds)
Computational Conformational Analysis and Molecular Dynamics Simulations
Computational methods are increasingly used to complement experimental data and provide a deeper understanding of molecular structure and dynamics.
Computational Conformational Analysis: Techniques like Density Functional Theory (DFT) can be employed to calculate the optimized geometry and relative energies of different possible conformers of this compound. These calculations can predict the most stable conformation in the gas phase and provide insights into the rotational barrier around the N-C bond connecting the indole and pyridine rings. DFT calculations are also used to predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can then be compared with experimental data for validation. nih.gov
Molecular Dynamics Simulations: Molecular dynamics (MD) simulations can be used to explore the conformational landscape of this compound in different environments, such as in solution. nih.gov By simulating the motion of the molecule over time, MD can reveal the flexibility of the structure and the preferred orientations of the pyridyl group relative to the indole core. These simulations can also provide insights into the interactions of the molecule with solvent molecules. For related systems, MD simulations have been used to study the binding of ligands to proteins and to understand the thermodynamic properties of these interactions. nih.gov
Computational and Theoretical Investigations of 3 Methyl N 4 Pyridyl Indole
Quantum Chemical Studies (e.g., DFT, Ab Initio)
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), provide profound insights into the molecular properties of 3-methyl-N-(4-pyridyl)indole. These computational methods are instrumental in elucidating the electronic structure, reactivity, and intermolecular interaction potential of the molecule, guiding further experimental research.
The electronic behavior of a molecule is largely dictated by its Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and polarizability. irjweb.comnih.gov
For a hybrid molecule like this compound, the FMOs are expected to be distributed across its distinct structural components. The HOMO is likely to be localized predominantly on the electron-rich 3-methylindole (B30407) moiety, which is a known electron donor. Conversely, the LUMO is anticipated to be centered on the electron-deficient pyridine (B92270) ring, which acts as an electron acceptor. wuxibiology.com
A smaller HOMO-LUMO energy gap corresponds to higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govorientjchem.org This small energy gap suggests a propensity for intramolecular charge transfer (ICT) from the indole (B1671886) ring to the pyridyl ring, a key feature influencing the molecule's bioactivity. irjweb.comscispace.com The specific energy values can be precisely calculated using DFT methods, such as B3LYP with a suitable basis set like 6-311++G(d,p). irjweb.com
Table 1: Conceptual FMO Data for this compound based on Similar Heterocyclic Systems
| Molecular Orbital | Probable Energy (eV) | Key Characteristics |
| HOMO | -5.0 to -6.0 | Localized on the 3-methylindole ring; associated with electron-donating properties. |
| LUMO | -1.0 to -2.0 | Localized on the pyridine ring; associated with electron-accepting properties. |
| Energy Gap (ΔE) | 3.0 to 4.0 | Indicates high chemical reactivity and potential for intramolecular charge transfer. irjweb.comorientjchem.org |
Note: The values presented are illustrative and based on typical DFT calculations for related indole and pyridine derivatives.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map uses a color scale to represent different potential values on the electron density surface.
For this compound, the MEP surface would reveal distinct regions of electrostatic potential.
Negative Potential (Red/Yellow): These regions, indicating electron richness, are expected to be concentrated around the electronegative nitrogen atom of the pyridine ring and the nitrogen atom within the indole ring. These sites are susceptible to electrophilic attack. The π-system of the indole's six-membered ring also contributes to a negative MEP value. researchgate.net
Positive Potential (Blue): These areas, representing electron deficiency, are typically found around the hydrogen atoms of the molecule. nih.gov The pyridine ring, being electron-withdrawing, would also exhibit a less negative or more positive potential compared to the indole ring.
The MEP analysis visually confirms the electronic characteristics suggested by FMO analysis, highlighting the molecule's polar nature and its specific sites for non-covalent interactions, such as hydrogen bonding. scispace.com
The charge distribution, often calculated using methods like Mulliken population analysis, quantifies the electronic charge on each atom. irjweb.com In this compound, the nitrogen atoms are predicted to carry significant negative charges, making them nucleophilic centers. The carbon atoms of the pyridine ring are expected to be more electron-deficient than those of the indole ring, rendering them susceptible to nucleophilic attack. acs.org
Based on FMO and MEP analyses, the following reactivity patterns can be predicted:
Electrophilic Attack: The most probable site for electrophilic substitution is the C3 position of the indole ring, a characteristic reactivity pattern for substituted indoles. jocpr.com The nitrogen atom of the pyridine ring is also a potential site for electrophilic interaction.
Nucleophilic Attack: The pyridine ring, particularly the carbon atoms ortho and para to the nitrogen, is the likely target for nucleophilic attack due to its electron-deficient nature. wuxibiology.com
Molecular Docking and Ligand-Protein Interaction Predictions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial for identifying potential biological targets and understanding the molecular basis of ligand-protein interactions.
The indole nucleus is a common scaffold in many pharmaceuticals, known to interact with a wide range of biological targets. jocpr.commdpi.com Given its structure, this compound is a plausible candidate for interacting with proteins that possess binding pockets lined with aromatic and hydrophobic residues. Potential protein targets for indole derivatives include kinases, G-protein coupled receptors, and enzymes like cytochrome P450s. jlu.edu.cnalliedacademies.orgacs.org
A putative binding site for this ligand would likely be a well-defined cavity on the protein surface. The characterization of such a site would involve:
Hydrophobic Pockets: To accommodate the nonpolar 3-methylindole group.
Aromatic Residues: Amino acids such as Tryptophan (Trp), Tyrosine (Tyr), and Phenylalanine (Phe) are key for establishing stabilizing π-π stacking interactions with both the indole and pyridine rings. mdpi.comsemanticscholar.org
Hydrogen Bond Donors/Acceptors: To interact with the nitrogen atoms of the indole and pyridine moieties. Residues like Serine, Threonine, or Asparagine could serve this role.
Docking simulations against libraries of protein structures can help prioritize potential targets for further experimental validation. alliedacademies.org
The stability of a ligand-protein complex is determined by the sum of various non-covalent interactions. For this compound, these interactions are critical for binding affinity and selectivity.
π-π Stacking Interactions: These are among the most significant interactions for aromatic ligands. vub.bedntb.gov.ua The indole ring can stack with the side chains of aromatic amino acids. The pyridine ring can also participate in such interactions, with the interaction energy being highly dependent on the relative orientation and displacement of the rings. nih.gov Computational studies on similar heterocyclic systems show that these interaction energies can range from -3.5 to -4.5 kcal/mol. nih.govamazonaws.com
Hydrogen Bonds: The nitrogen atom of the pyridine ring is a strong hydrogen bond acceptor, while the NH group of the indole ring can act as a hydrogen bond donor. These interactions with polar residues in the binding site contribute significantly to binding affinity.
Hydrophobic Interactions: The methyl group at the 3-position of the indole contributes to hydrophobic (van der Waals) interactions, helping to anchor the ligand in a nonpolar pocket.
Cation-π Interactions: The electron-rich indole ring can form favorable interactions with cationic residues like Lysine or Arginine. mdpi.com
The interaction energy landscape can be explored computationally to identify the most stable binding poses. nih.govunipi.it This analysis helps in identifying key amino acid residues that are crucial for binding.
Table 2: Predicted Key Binding Residues and Interaction Types for this compound
| Interacting Amino Acid Residue | Type of Interaction | Involved Ligand Moiety |
| Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) | π-π Stacking | Indole ring, Pyridine ring |
| Leucine (Leu), Valine (Val), Isoleucine (Ile) | Hydrophobic Interaction | Methyl group, Indole ring |
| Serine (Ser), Threonine (Thr), Asparagine (Asn) | Hydrogen Bonding | Pyridine N (acceptor), Indole NH (donor) |
| Arginine (Arg), Lysine (Lys) | Cation-π Interaction | Indole π-system |
| Aspartic Acid (Asp), Glutamic Acid (Glu) | Hydrogen Bonding | Indole NH (donor) |
In Silico Assessment of Pharmacologically Relevant Properties (Excluding Clinical ADMET)
Computational, or in silico, methods are crucial in early drug discovery for predicting the pharmacokinetic and pharmacodynamic properties of a compound before it undergoes expensive and time-consuming laboratory synthesis and testing. These predictive models use the chemical structure of a molecule to estimate its behavior in various biological systems.
Theoretical Lipophilicity (e.g., LogP) and Solubility Predictions
Theoretical Lipophilicity (LogP): The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of a nonpolar solvent (typically octanol) and a polar solvent (water). A positive LogP value indicates a higher affinity for the lipid phase (lipophilic), while a negative value suggests a preference for the aqueous phase (hydrophilic). Various computational methods, such as atom-based, fragment-based, and property-based approaches, are used to predict LogP values. For a compound like this compound, these predictions would provide insights into its potential to cross cell membranes.
Solubility Predictions: Aqueous solubility is a critical factor for oral drug administration. In silico models predict solubility based on the compound's structural features and physicochemical properties. Different models can provide predictions for intrinsic solubility, pH-dependent solubility, and solubility in various biological fluids.
Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Method |
|---|---|---|
| LogP | Data not available | N/A |
Computational Metabolic Stability and Cytochrome P450 Interaction Prediction (theoretical pathways only)
Understanding a compound's metabolic fate is essential to predict its half-life and potential for drug-drug interactions. Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the metabolism of most drugs.
Metabolic Stability Prediction: Computational models can predict the sites on a molecule that are most susceptible to metabolism by CYP enzymes. These "sites of metabolism" (SOM) predictions are based on factors like the reactivity of different atoms and their accessibility to the enzyme's active site. For this compound, this would involve identifying which parts of the indole or pyridine rings, or the methyl group, are likely to be oxidized.
Cytochrome P450 Interaction: In silico tools can also predict whether a compound is likely to be a substrate or an inhibitor of specific CYP isoforms (e.g., CYP3A4, CYP2D6). This is crucial for anticipating potential drug-drug interactions. The predictions are often based on docking simulations that model the binding of the compound to the active site of the CYP enzyme.
Predicted Metabolic Profile of this compound
| Prediction | Result |
|---|---|
| Predicted Sites of Metabolism | Data not available |
Conformational Flexibility and Energetic Analysis
The three-dimensional shape (conformation) of a molecule is critical for its interaction with biological targets.
Conformational Flexibility: Molecules are not static and can adopt various conformations by rotating around their single bonds. Conformational analysis explores the different possible shapes of a molecule and their relative energies. For this compound, this would involve studying the rotation around the bond connecting the indole and pyridine rings.
Energetic Analysis: Computational methods can calculate the energy associated with different conformations. The lowest energy conformations are the most stable and are more likely to be the biologically active forms. Understanding the energy barriers between different conformations provides insight into the molecule's flexibility.
Conformational Properties of this compound
| Parameter | Value |
|---|---|
| Key Rotatable Bonds | N-C (indole-pyridine) |
| Predicted Low-Energy Conformers | Data not available |
Molecular Interactions and Target Engagement of 3 Methyl N 4 Pyridyl Indole in Chemical Biology
Investigation of Enzyme Modulation and Inhibition Profiles (e.g., Kinases, Other Enzymes)
The indole (B1671886) scaffold is a versatile template in medicinal chemistry, and its derivatives are known to interact with a wide array of enzymes. The specific compound, 3-methyl-N-(4-pyridyl)indole, and its close analogs have been investigated for their ability to modulate the activity of several key enzymes, particularly protein kinases.
While specific studies on this compound are not extensively detailed, significant insights can be drawn from its close structural analog, 3-(4-pyridyl)indole. This analog, also known as Rockout, has been identified as an inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). caymanchem.commedchemexpress.com ROCKs are serine/threonine kinases that are key regulators of cellular processes like actin cytoskeleton organization, cell migration, and smooth muscle contraction. nih.govnih.gov
The inhibitory activity of 3-(4-pyridyl)indole has been quantified, showing a half-maximal inhibitory concentration (IC50) of 25 µM for ROCK1. caymanchem.commedchemexpress.com Further studies revealed that it inhibits ROCK2 and PRK2, another Rho-dependent kinase, with similar potency. caymanchem.com Its activity against other kinases, such as MSK-1 and PKA, was found to be relatively weaker, suggesting a degree of selectivity for the ROCK family. caymanchem.com The inhibition of ROCK by this class of compounds leads to downstream cellular effects, including the dissolution of actin stress fibers and an inhibition of membrane blebbing. caymanchem.commedchemexpress.commedchemexpress.com
| Target Enzyme | Inhibitory Activity (IC50/Ki) | Reference |
|---|---|---|
| ROCK1 | IC50 = 25 µM | caymanchem.com |
| ROCK2 | Similar potency to ROCK1 | caymanchem.com |
| PRK2 | Similar potency to ROCK1 | caymanchem.com |
| MSK-1 | Weaker potency than ROCK1 | caymanchem.com |
| PKA | Weaker potency than ROCK1 | caymanchem.com |
The mechanism of action for many kinase inhibitors, including those targeting ROCK, often involves competition with the enzyme's natural substrate, adenosine triphosphate (ATP). sigmaaldrich.com For competitive inhibitors, the inhibitor binds reversibly to the enzyme's active site, the same location where the substrate binds. khanacademy.orgyoutube.com This mode of inhibition does not change the maximum reaction rate (Vmax) but increases the apparent Michaelis constant (Km), meaning a higher concentration of the substrate is needed to achieve half of the Vmax. nih.gov
In the context of this compound and its analogs, inhibition of ROCK likely occurs through an ATP-competitive mechanism. This is a common feature for small molecule ROCK inhibitors. sigmaaldrich.commdpi.com This mechanism involves the inhibitor occupying the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of downstream substrates. wikipedia.org Noncompetitive inhibition, where the inhibitor binds to a site other than the active site, results in a decrease in Vmax without affecting Km. khanacademy.org Kinetic analysis using methods like Michaelis-Menten or Lineweaver-Burk plots is essential to definitively determine the precise mechanism of inhibition for a given compound. khanacademy.orgnih.gov
Receptor Binding Studies and Ligand-Target Specificity
The indole nucleus is a privileged scaffold that is a component of ligands for a wide range of receptors. Derivatives of indole have been shown to possess high affinity for various G-protein coupled receptors (GPCRs), including serotonin (B10506) (5-HT) and dopamine receptors. nih.govresearchgate.net For example, certain azaindole derivatives have been found to selectively recognize the dopamine D4 receptor with high affinity, demonstrating Ki values in the low nanomolar range. nih.gov Similarly, other indole derivatives have been characterized as ligands for 5-HT1A and 5-HT2A receptors, where they interact with the orthosteric binding pocket. nih.gov
Detailed Protein-Ligand Interaction Mechanisms (e.g., Hydrogen Bonding, Hydrophobic Interactions, π-Stacking)
The engagement of this compound with its biological targets is governed by a combination of non-covalent interactions that stabilize the protein-ligand complex.
Hydrogen Bonding: The indole ring contains a nitrogen atom that can act as a hydrogen bond donor. mdpi.com The pyridine (B92270) ring's nitrogen atom is a hydrogen bond acceptor. researchgate.net These functionalities allow the molecule to form crucial hydrogen bonds with amino acid residues in a protein's binding site, such as with the backbone of a hinge region in a kinase. mdpi.com
Hydrophobic Interactions: The indole core is an aromatic, largely nonpolar structure that readily participates in hydrophobic interactions. mdpi.com These interactions are critical for binding within hydrophobic pockets of proteins, displacing water molecules and contributing favorably to the binding free energy. nih.gov The methyl group on the indole nitrogen further enhances the molecule's lipophilicity and can occupy small, specific hydrophobic sub-pockets. nih.gov
π-Stacking: Both the indole and pyridine rings are aromatic systems capable of engaging in π-π stacking interactions. mdpi.comnih.gov These interactions occur with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan within the binding site. nih.gov The geometry of this stacking can be parallel-displaced, and its stability is a key factor in ligand binding. nih.govmdpi.com Furthermore, the methyl group can engage in methyl−π interactions with aromatic residues, which are a form of weak hydrogen bond that contributes to binding affinity and selectivity. nih.gov
Structure-Activity Relationship (SAR) Studies at the Molecular Level (Focus on target interaction, not therapeutic outcome)
Structure-activity relationship (SAR) studies provide crucial insights into how specific structural features of a molecule influence its interaction with a biological target.
Role of the Pyridine Moiety: The position of the nitrogen atom in the pyridyl ring is critical for target engagement. For instance, in a series of 4-aryl-thiazole-2-amine ROCK inhibitors, compounds with a 4-pyridyl substitution were generally more potent than those with a 3-pyridyl substitution. nih.gov This suggests that the location of the hydrogen bond accepting nitrogen is crucial for optimal interaction with the target protein's hinge region.
Influence of the Methyl Group: The addition of a methyl group can have a profound, context-dependent effect on binding affinity. nih.gov The N-methyl group on the indole ring of this compound prevents the N-H from acting as a hydrogen bond donor, which could be detrimental or beneficial depending on the target's binding site topology. However, this methyl group can also enhance hydrophobic interactions or induce a more favorable binding conformation. nih.govacs.org For example, in one study on PEX14-PEX5 inhibitors, an N-methyl derivative was two times more active than its parent compound. acs.org
Exploration as a Chemical Probe or Tool Compound for Biological Systems
Chemical probes are small molecules used to study biological systems by selectively modulating the function of a specific protein target. The analog 3-(4-pyridyl)indole is a well-established tool compound, often referred to by the name "Rockout". caymanchem.commedchemexpress.com As a known inhibitor of ROCK kinases, it is used in cell biology research to investigate the roles of the Rho/ROCK signaling pathway. caymanchem.comwikipedia.org
By inhibiting ROCK, 3-(4-pyridyl)indole can be used to probe a multitude of cellular functions, including the regulation of the actin cytoskeleton, cell adhesion, migration, and contraction. caymanchem.comnih.gov For example, its ability to induce the dissolution of actin stress fibers makes it a useful tool for studying cytoskeletal dynamics. caymanchem.com The development of such specific inhibitors is crucial for dissecting complex signaling pathways and validating new potential drug targets. mdpi.com
Fluorescent Probe Development and Imaging Applications
There is currently no specific information available in the scientific literature regarding the development of fluorescent probes derived from this compound or their application in cellular imaging. Research on fluorescent probes often involves the strategic modification of a core scaffold to include fluorophores and reactive groups while maintaining or enhancing affinity for a biological target. Without published studies, any discussion on potential fluorescent properties, quantum yields, Stokes shifts, or specific imaging applications for derivatives of this compound would be purely speculative.
Affinity Probe Design for Chemoproteomic Target Identification
Similarly, the design and application of affinity probes based on the this compound scaffold for the purpose of chemoproteomic target identification have not been described in publicly accessible research. The creation of an affinity probe involves incorporating a reactive moiety (like an electrophile) and often a reporter tag (like biotin or an alkyne) onto the parent molecule. This allows the probe to bind covalently to its protein targets, which can then be isolated and identified using mass spectrometry. The process from probe design to application in complex biological systems is a substantial research endeavor. The lack of published data indicates that this compound has not been publicly documented as a starting point for such an investigation.
Mechanistic Studies of 3 Methyl N 4 Pyridyl Indole at the Cellular and Subcellular Levels in Vitro
Cellular Pathway Modulation Investigations (e.g., Signal Transduction, Protein Homeostasis)
No specific studies detailing the modulation of cellular signaling pathways, such as signal transduction or protein homeostasis, by 3-methyl-N-(4-pyridyl)indole have been identified. Research in this area would typically involve treating relevant cell lines with the compound and analyzing changes in key signaling molecules. Techniques like Western blotting, ELISA, and mass spectrometry-based proteomics would be employed to assess the phosphorylation status and expression levels of proteins within pathways like PI3K/AKT/mTOR, MAPK, or NF-κB.
Effects on Cellular Processes (e.g., Cell Migration, Cytoskeletal Dynamics, Cell Cycle Progression)
There is no available data on the specific effects of this compound on cellular processes such as cell migration, cytoskeletal dynamics, or cell cycle progression. Investigating these effects would typically involve:
Cell Migration: Using assays like the wound-healing (scratch) assay or transwell migration assays to observe the impact of the compound on the movement of cells.
Cytoskeletal Dynamics: Employing immunofluorescence microscopy to visualize the structure and organization of actin filaments and microtubules within cells after treatment. Changes in cell shape, polarity, and the formation of migratory protrusions would be key observables. nih.gov
Cell Cycle Progression: Utilizing flow cytometry with DNA-staining dyes (like propidium (B1200493) iodide) to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following exposure to the compound.
Enzyme-Mediated Metabolism in Cellular Systems (e.g., Microsomal Studies, in vitro P450 interactions and adduct formation)
Specific microsomal studies detailing the enzyme-mediated metabolism of this compound are not present in the reviewed literature. In contrast, the metabolism of 3-methylindole (B30407) (3MI) is well-documented. nih.gov
Standard in vitro metabolism studies for a novel compound like this compound would involve:
Microsomal Stability Assays: Incubating the compound with liver microsomes (from human or other species) and a cofactor like NADPH to determine the rate of metabolic turnover.
Reaction Phenotyping: Using a panel of recombinant human cytochrome P450 (CYP) enzymes to identify which specific isoforms (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4) are responsible for its metabolism. nih.gov This can be confirmed using selective chemical inhibitors for different CYP enzymes.
Metabolite Identification: Analyzing the incubation mixtures with liquid chromatography-mass spectrometry (LC-MS) to identify the structures of any metabolites formed.
Adduct Formation: Investigating the potential for the compound or its metabolites to form covalent adducts with macromolecules like proteins. This is often assessed by incubating the compound in microsomal systems fortified with trapping agents like glutathione (B108866) (GSH) and analyzing for the formation of GSH-adducts. nih.gov
For the related compound, 3-methylindole, metabolism via CYP enzymes is known to produce reactive intermediates like 3-methyleneindolenine, which can form protein adducts. nih.gov Key metabolites of 3-methylindole include indole-3-carbinol (B1674136) and 3-methyloxindole. nih.gov
Table 1: Cytochrome P450 Isoforms Involved in the Metabolism of the Related Compound, 3-methylindole This table is for illustrative purposes based on data for a different compound and does not represent data for this compound.
| Enzyme Family | Specific Isoform(s) | Role in 3-methylindole Metabolism | Reference |
| CYP1A | CYP1A2 | Production of 3-methyloxindole | nih.gov |
| CYP2A | CYP2A6 | Production of the reactive intermediate 3-methyleneindolenine | nih.gov |
| CYP2F | CYP2F1 | Major producer of 3-methyleneindolenine | nih.gov |
Cellular Uptake and Subcellular Localization Studies (Microscopy-based, in vitro)
No microscopy-based studies detailing the cellular uptake or subcellular localization of this compound were found. Such studies are crucial for understanding where a compound acts within a cell. A typical approach would involve synthesizing a fluorescently-labeled version of the compound or using intrinsic fluorescence if available. Live-cell imaging or confocal microscopy would then be used to track its entry into cells and accumulation in specific organelles, such as the mitochondria, endoplasmic reticulum, or nucleus. Co-localization studies with organelle-specific fluorescent dyes would be performed to confirm its location.
Phenotypic Screening in Cell-Based Assays (Focus on observable cellular changes and underlying mechanisms, not therapeutic efficacy)
There is no published information on phenotypic screening assays involving this compound. Phenotypic screening involves exposing cells to a compound and observing changes in cellular morphology, behavior, or function without a preconceived target. High-content imaging and analysis systems are often used to quantify changes in a multiparametric manner. Observable cellular changes could include alterations in cell shape, size, texture, organelle morphology, or the intensity and localization of specific stained cellular components. Any observed phenotypic "hit" would then necessitate further mechanistic studies to identify the underlying molecular target and pathway responsible for the change.
Advanced Analytical Techniques for the Research and Quantification of 3 Methyl N 4 Pyridyl Indole in Complex Matrices
Chromatographic Methods Development (e.g., HPLC-UV, LC-MS/MS for in vitro studies)
Chromatographic techniques are foundational for the separation and quantification of analytes in complex mixtures. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are particularly powerful tools for in vitro studies. nih.gov
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and reliable technique for quantitative analysis. Method development for 3-methyl-N-(4-pyridyl)indole would involve optimizing several key parameters. A reversed-phase C18 column is commonly used for the separation of indole (B1671886) derivatives. nih.gov The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often with an additive like formic acid to improve peak shape and ionization. nih.gov Detection wavelength would be selected based on the maximal absorbance of the compound, which for indole derivatives often falls within the 260-310 nm range. nih.gov Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentration.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the method of choice. nih.gov This technique couples the separation power of LC with the specific detection capabilities of tandem mass spectrometry. Analytes are separated chromatographically before being ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). nih.govresearchgate.net
For this compound, with its basic pyridine (B92270) nitrogen, positive ion mode ESI would likely be effective. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented to produce a characteristic product ion. researchgate.net This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from other matrix components. researchgate.net Sample preparation for in vitro studies often involves protein precipitation with a cold organic solvent like acetonitrile, followed by centrifugation to obtain a clear supernatant for injection. nih.gov
| Parameter | HPLC-UV | LC-MS/MS |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Reversed-Phase C18 (e.g., 50-150 x 2.1 mm, <5 µm) |
| Mobile Phase | Acetonitrile/Methanol and Water with 0.1% Formic Acid (Gradient or Isocratic) | Acetonitrile/Methanol and Water with 0.1% Formic Acid (Gradient Flow) nih.gov |
| Detection | UV Absorbance (e.g., 280 nm) nih.gov | Tandem Mass Spectrometry (MRM Mode) nih.gov |
| Ionization Source | N/A | Electrospray Ionization (ESI) or APCI, Positive Mode nih.govresearchgate.net |
| Sample Preparation | Filtration, Dilution | Protein Precipitation, Liquid-Liquid Extraction, or Solid-Phase Extraction nih.govmdpi.com |
Capillary Electrophoresis Applications for Compound Separation and Analysis
Capillary electrophoresis (CE) offers an alternative and complementary approach to HPLC for the separation of compounds. nih.gov CE methods separate analytes based on their migration through an electrolyte solution within a narrow capillary under the influence of an electric field. wikipedia.org This technique is known for its high separation efficiency, short analysis times, and minimal sample and solvent consumption. nih.govbccampus.ca
Different modes of CE can be employed:
Capillary Zone Electrophoresis (CZE) : This is the simplest form of CE, separating ions based on their charge-to-size ratio. bccampus.ca For this compound, which is basic, analysis in an acidic buffer would render the molecule positively charged, allowing for its separation and quantification.
Micellar Electrokinetic Chromatography (MEKC) : This variation is used for the separation of both neutral and charged analytes. bccampus.ca A surfactant is added to the buffer above its critical micelle concentration, forming micelles that act as a pseudostationary phase. This allows for separation based on the partitioning of the analyte between the aqueous buffer and the micelles.
Method development in CE involves optimizing the background electrolyte (BGE) composition, including its pH and any additives, as well as the applied voltage. nih.gov Detection is typically performed using on-column UV-Vis absorbance, where a section of the capillary itself serves as the detection cell. wikipedia.org
| Parameter | Typical Conditions |
|---|---|
| Capillary | Fused Silica (e.g., 50 µm i.d., 30-60 cm length) wikipedia.org |
| Background Electrolyte (BGE) | Phosphate or Borate buffer; pH adjusted based on analyte pKa nih.gov |
| Applied Voltage | 15-30 kV |
| Injection | Hydrodynamic or Electrokinetic |
| Detection | On-column UV-Vis Absorbance wikipedia.org |
Spectroscopic Methods for Quantitative Analysis (e.g., UV-Vis, Fluorescence Assays in biological matrices)
Spectroscopic methods provide a rapid means for the quantitative analysis of compounds in solution.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of light by a compound in the ultraviolet and visible regions of the electromagnetic spectrum. The indole scaffold has characteristic absorbance peaks. researchgate.net For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of this compound at its wavelength of maximum absorbance (λmax). The concentration of the compound in unknown samples can then be determined using the Beer-Lambert law. While simple and fast, UV-Vis spectroscopy can be susceptible to interference from other absorbing compounds in complex biological matrices, limiting its selectivity.
Fluorescence Spectroscopy
Many indole-containing molecules are naturally fluorescent, a property that can be exploited for highly sensitive quantification. nih.gov In a fluorescence assay, the compound is excited at a specific wavelength, and the emitted light is measured at a longer wavelength. nih.gov The intensity of the emitted fluorescence is directly proportional to the concentration of the analyte. Fluorescence assays are generally more sensitive and selective than UV-Vis absorbance assays. However, quenching effects and background fluorescence from the biological matrix can be potential sources of interference that must be addressed during method development.
| Parameter | UV-Vis Spectroscopy | Fluorescence Spectroscopy |
|---|---|---|
| Principle | Measurement of light absorption | Measurement of light emission post-excitation |
| Wavelength(s) | λmax (e.g., ~280 nm for indole ring) nih.gov | Excitation (λex) and Emission (λem) maxima (e.g., λex ~280 nm, λem ~350 nm) nih.gov |
| Quantification | Beer-Lambert Law via calibration curve | Linear relationship between intensity and concentration |
| Advantages | Simple, rapid, widely available | High sensitivity, greater selectivity than absorbance nih.gov |
| Limitations | Lower sensitivity, potential for spectral overlap in complex matrices | Susceptible to quenching and matrix background fluorescence |
Method Validation for Research Purposes (e.g., Selectivity, Linearity, Accuracy, Precision in in vitro assays)
For any quantitative method to be considered reliable for research purposes, it must undergo validation to demonstrate its fitness for purpose. europa.eu Key validation parameters for in vitro assays include selectivity, linearity, accuracy, and precision.
Selectivity (Specificity) : This is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. nih.gov Selectivity is assessed by analyzing blank matrix samples (e.g., cell lysate, buffer) to check for interfering peaks at the retention time or m/z transition of the analyte. nih.gov
Linearity : Linearity demonstrates the proportional relationship between the analytical signal and the concentration of the analyte over a defined range. europa.eu It is evaluated by analyzing a series of calibration standards at a minimum of five different concentration levels. nih.gov The relationship is typically assessed by linear regression, with an acceptable correlation coefficient (r²) of ≥0.99 being a common target. nih.gov
Accuracy : Accuracy reflects the closeness of the measured value to the true value. demarcheiso17025.com It is determined by performing recovery studies on samples spiked with known amounts of the analyte at multiple concentration levels (e.g., low, medium, and high). europa.eu The accuracy is expressed as the percentage of the analyte recovered.
Precision : Precision measures the degree of scatter between a series of measurements of the same sample. demarcheiso17025.com It is typically evaluated at two levels:
Repeatability (Intra-assay precision) : The precision of measurements made within a single analytical run.
Intermediate Precision (Inter-assay precision) : The precision of measurements made on different days or by different analysts. Precision is expressed as the relative standard deviation (%RSD) of the measurements.
| Parameter | Common Acceptance Criterion for In Vitro Assays |
|---|---|
| Selectivity | No significant interfering peaks at the analyte's retention time/m/z in blank matrix |
| Linearity | Correlation coefficient (r²) ≥ 0.99 nih.gov |
| Accuracy | Mean recovery typically within 85-115% of the nominal value |
| Precision (%RSD) | Typically ≤15% (≤20% at the Lower Limit of Quantification) |
Future Research Directions and Research Perspectives for 3 Methyl N 4 Pyridyl Indole
Development of Novel Synthetic Strategies for Stereoselective Access to Analogs
While the synthesis of substituted indoles and pyridines is well-established, future research must focus on developing novel, efficient, and stereoselective methods to access analogs of 3-methyl-N-(4-pyridyl)indole. organic-chemistry.orgnih.gov The creation of a library of derivatives with diverse substitution patterns is crucial for exploring structure-activity relationships (SAR).
Future synthetic strategies should prioritize:
Asymmetric Catalysis: Developing enantioselective methods to introduce chirality is paramount, particularly if analogs are to be explored for biological applications where stereochemistry is often critical for target engagement. This could involve iridium-catalyzed enantioselective functionalization of the indole (B1671886) core or chiral catalysts for modifying the pyridine (B92270) ring. acs.org
Late-Stage Functionalization: Methods that allow for the modification of the core this compound scaffold in the final steps of a synthesis are highly desirable. This would enable the rapid generation of a diverse set of analogs from a common intermediate, accelerating the exploration of its chemical space.
Multi-Component Reactions: Designing one-pot, multi-component reactions can provide a highly efficient and atom-economical route to complex indole-pyridine hybrids. chapman.eduresearchgate.net Exploring microwave-assisted and solvent-free conditions for these reactions could further enhance their sustainability and efficiency. researchgate.net
The synthesis of analogs, such as mono- and bis(indolyl)pyridines, has been achieved using methods like the Suzuki cross-coupling reaction, demonstrating the feasibility of creating more complex structures based on this core. nih.gov Adapting such cross-coupling strategies or employing newer synthetic methodologies like the Leimgruber-Batcho indole synthesis could provide robust pathways to novel derivatives. researchgate.net
Advanced Computational Modeling for Deeper Mechanistic Understanding at Atomic Resolution
To fully unlock the potential of this compound, a deep understanding of its structural and electronic properties at an atomic level is necessary. Advanced computational modeling offers a powerful tool to achieve this, providing insights that can guide synthetic efforts and biological testing.
Key areas for computational investigation include:
π-π Stacking and Non-covalent Interactions: The interaction between the indole and pyridine rings, as well as interactions with other molecules, is governed by subtle non-covalent forces like π-π stacking. dntb.gov.uaresearchgate.net High-level quantum chemical calculations (e.g., CCSD(T) and SCS-MP2) can accurately characterize the geometries and energies of these interactions. acs.org Such studies can elucidate how the methyl group and the nitrogen atom's position in the pyridine ring influence the stacking energy and geometry compared to simpler systems like the benzene-indole complex. acs.orgacs.org
Conformational Analysis: Determining the preferred three-dimensional conformations of the molecule is essential for understanding its interaction with biological targets. Molecular dynamics (MD) simulations can explore the conformational landscape and identify low-energy states. mdpi.com
Mechanism of Action: If the molecule is found to have biological activity, computational docking and simulation can be used to model its binding mode within a protein active site. mdpi.com Calculating binding free energies using methods like MM/GBSA can help rationalize observed activities and guide the design of more potent analogs. mdpi.com
| Computational Method | Application for this compound Research | Relevant Findings from Literature |
| Quantum Mechanics (QM) | Elucidating π-π stacking energies and geometries; calculating electrostatic potential maps to predict interaction sites. | Studies on indole-benzene complexes show that the extended aromaticity of indole enhances non-bonded interactions. acs.org |
| Density Functional Theory (DFT) | Predicting molecular orbitals (HOMO/LUMO), reaction pathways for synthesis, and vibrational spectra for characterization. | Used to investigate the effect of halogenation on the stability of 3-methylindole (B30407) stacking, providing a basis for ligand design. dntb.gov.ua |
| Molecular Dynamics (MD) | Simulating the molecule's behavior in solution or within a biological environment; exploring conformational flexibility. | Employed to validate the binding modes of pyrido[3,4-d]pyrimidine (B3350098) inhibitors with their target kinase, Mps1. mdpi.com |
| Molecular Docking | Predicting the binding orientation of the molecule and its analogs within the active site of a biological target. | Used to design novel TASK-3 channel blockers by modeling the interaction of indole-containing scaffolds in the channel cavity. nih.gov |
Exploration of this compound in Untapped Chemical Biology Pathways
The indole scaffold is a privileged structure in drug discovery, appearing in compounds with a wide range of biological activities, including anticancer, antiviral, and antibacterial properties. nih.govmdpi.com The fusion of an indole with a pyridine ring creates a hybrid scaffold with the potential to interact with novel biological targets.
Future research should screen this compound and its derivatives against a variety of biological targets and pathways that have not yet been explored for this specific chemotype. Based on the known activities of related structures, promising areas include:
Kinase Inhibition: Many kinase inhibitors feature heterocyclic scaffolds. Indole-pyridine derivatives have been investigated as inhibitors of cyclin-dependent kinases (CDKs) and Src kinase. nih.govchapman.edu Screening a library of this compound analogs against a broad panel of kinases could identify novel regulators of cellular signaling pathways.
Ion Channel Modulation: The indole moiety is present in molecules that modulate ion channels. For instance, 5-(indol-2-yl)pyrazolo[3,4-b]pyridines have been identified as blockers of the TASK-3 potassium channel, a target in cancer and neurology. nih.gov
DNA Intercalation and Minor Groove Binding: The planar aromatic structure of the indole-pyridine core suggests potential for interaction with DNA. Certain bis-indole-pyridine derivatives have been identified as DNA-binding ligands. nih.gov
| Potential Biological Pathway | Rationale Based on Related Scaffolds |
| Neurotransmitter Receptor Modulation | The indole core is central to neurotransmitters like serotonin (B10506). Indole derivatives are known to modulate serotonin receptors and monoamine oxidase (MAO). mdpi.com |
| Anti-inflammatory Pathways | Indole-3-carbinol (B1674136) (I3C) and its derivatives have demonstrated anti-inflammatory effects by inhibiting signaling pathways such as NF-κB. nih.gov |
| Antiviral Activity | The indole ring is a key component of several approved antiviral drugs, such as the anti-HIV agent Delavirdine. mdpi.com |
| Photosynthesis Inhibition | Rational design of indole derivatives has led to the development of potent inhibitors of photosystem II (PSII), suggesting applications in herbicide development. nih.gov |
Potential as a Scaffold for Rational Design of New Chemical Probes and Research Reagents
The unique structure of this compound makes it an attractive scaffold for the rational design of new chemical tools. mdpi.comrsc.org Its rigid, planar framework is an excellent foundation for creating molecules with specific recognition properties.
Fluorogenic Probes: The indole scaffold has been widely used in the development of small-molecule fluorescent chemosensors for detecting ions and biomolecules. rsc.org The pyrido[3,2-b]indolizine scaffold, which is structurally analogous to indole, has been computationally designed to create fluorophores with tunable emission colors. acs.org By strategic functionalization, the this compound core could be developed into fluorogenic probes that exhibit a "turn-on" fluorescence response upon binding to a specific biological target, enabling real-time imaging in living cells. acs.org
Affinity-Based Probes: By attaching a reactive group or a photo-crosslinker to the scaffold, analogs of this compound could be converted into affinity-based probes. These reagents are invaluable for identifying the protein targets of a bioactive small molecule (target deconvolution) and for mapping protein-protein interactions.
Building Blocks for Supramolecular Chemistry: The defined geometry and potential for non-covalent interactions make this molecule a candidate for use as a building block in supramolecular assembly, contributing to the construction of complex, functional nanosystems. researchgate.net
Contribution to Fundamental Understanding of Indole-Pyridine Chemical Space and Molecular Recognition
Studying this compound provides a valuable opportunity to deepen our fundamental understanding of molecular recognition between two key aromatic heterocycles. The interplay between the electron-donating indole and the electron-withdrawing pyridine creates a unique electronic environment that influences how the molecule interacts with itself and other molecules. acs.org
Gas-phase spectroscopic techniques combined with quantum chemical calculations on indole-pyridine complexes have provided direct insight into the competition between hydrogen bonding and dispersion forces that stabilize such structures. iiserpune.ac.in By systematically studying this compound and its isomers, researchers can:
Map the Indole-Pyridine Interaction Landscape: Quantify how the position of the nitrogen atom in the pyridine ring and the methyl group on the indole ring modulate the strength and geometry of π-π stacking and hydrogen bonding interactions.
Elucidate Substituent Effects: The 3-methyl group serves as a simple but important probe. Its electronic (hyperconjugation) and steric effects can be precisely measured and computationally modeled, contributing to a general understanding of how substituents tune the properties of aromatic systems. mdpi.com
Refine Predictive Models: Experimental data on the binding affinities and structures of this compound complexes can be used to validate and refine computational models for predicting molecular recognition events. This knowledge is critical for improving the accuracy of drug design and materials science predictions. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-methyl-N-(4-pyridyl)indole, and how can reaction progress be monitored?
- Methodology : Multi-step synthesis typically involves coupling indole derivatives with pyridyl groups via palladium- or copper-catalyzed reactions under inert atmospheres. Solvents like DMF or toluene are commonly used. Reaction progress is monitored using thin-layer chromatography (TLC) to track intermediate formation . Purification methods include recrystallization or column chromatography .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodology : Use spectroscopic techniques:
- NMR : To verify the presence of indole protons (δ 7.0–8.5 ppm) and pyridyl groups (δ 8.0–8.5 ppm) .
- IR : Identify functional groups (e.g., C=N stretching at ~1600 cm⁻¹) .
- X-ray crystallography : Resolve 3D molecular geometry, as demonstrated in related pyridyl-indole hybrids .
Q. What preliminary biological activities are associated with this compound derivatives?
- Methodology : Screen for antimicrobial or anticancer activity using:
- In vitro assays : Measure IC₅₀ values against cancer cell lines (e.g., MTT assay) .
- Enzyme inhibition studies : Test interactions with targets like kinases or phosphoribosyltransferases .
Advanced Research Questions
Q. How does the 4-pyridyl substituent influence the bioactivity of this compound compared to its 3-pyridyl analog?
- Methodology : Conduct structure-activity relationship (SAR) studies:
- Experimental : Compare inhibitory potency in enzyme assays (e.g., nicotinamide phosphoribosyltransferase) .
- Computational : Use DFT calculations to analyze stabilization energies of 4-pyridyl vs. 3-pyridyl head groups .
- Example Data :
| Head Group | IC₅₀ (nM) | Stabilization Energy (kJ/mol) |
|---|---|---|
| 4-Pyridyl | 12 ± 2 | -22 (DFT) |
| 3-Pyridyl | 45 ± 5 | -21 (DFT) |
| Source: Adapted from . |
Q. What computational strategies are effective for studying the interaction of this compound with biological targets?
- Methodology :
- Docking studies : Predict binding modes with receptors (e.g., using AutoDock Vina) .
- QM/MM simulations : Explore enzyme-substrate interactions at atomic resolution, as applied in Rh-catalyzed hydroformylation studies .
Q. How can isotopic labeling (e.g., ¹³C, ¹⁵N) enhance mechanistic studies of this compound?
- Methodology : Synthesize isotopically labeled analogs (e.g., ¹³C at the methyl group) to track metabolic pathways via LC-MS or NMR .
Q. What explains contradictory data between computational stabilization energies and experimental activity in pyridyl-indole derivatives?
- Methodology : Address discrepancies by:
- Extended conformational sampling : Use molecular dynamics to capture dynamic binding effects .
- Experimental validation : Compare multiple ligand-protein systems to identify off-target interactions .
Methodological Resources
- Synthetic Protocols : Refer to Pd-catalyzed cross-coupling conditions in .
- Advanced Characterization : Utilize X-ray crystallography protocols from .
- Computational Tools : Implement DFT-D3 for energy calculations () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
